molecular formula C19H27Cl3N2O B1662555 (+)-U-50488 hydrochloride CAS No. 114528-81-3

(+)-U-50488 hydrochloride

Cat. No. B1662555
CAS RN: 114528-81-3
M. Wt: 405.8 g/mol
InChI Key: KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-U-50488 hydrochloride, also known as U-50,488H, is a synthetic opioid agonist that has become a popular research tool in recent years. It is a highly potent and selective agonist of the kappa opioid receptor (KOR). U-50,488H has been used in numerous studies to explore the effects of KOR activation and its potential therapeutic applications.

Scientific Research Applications

Opioid Receptor Agonist Research

  • "(+)-U-50488 Hydrochloride" has been identified as a selective kappa opioid receptor agonist. Its effects were examined in various animal studies, demonstrating potent antinociceptive activity in rhesus monkeys and behavioral effects resembling those of other kappa agonists rather than morphine (Tang & Collins, 2004). This suggests its potential for further exploration in pain management research.

Neuroprotective Potential in Brain and Spinal Cord Injury

  • Studies have shown that "this compound" can be neuroprotective. For instance, it was found to improve neurological recovery and cerebral blood flow in mice and cats following brain and spinal cord injuries, highlighting its potential therapeutic use in such conditions (Hall et al., 1987).

Research on Behavioral and Cognitive Effects

  • The compound's impact on behavior and cognition has been investigated. In rats, it demonstrated effects on intracranial self-stimulation, indicating its influence on motivated behaviors (Faunce & Banks, 2020). Additionally, its influence on carbon monoxide-induced amnesia in mice suggests potential applications in studying memory processes (Hiramatsu et al., 1996).

Research on Sex Differences in Drug Response

  • The drug's differential effects based on sex were explored, indicating that females are less sensitive to its depressive-like effects compared to males, an insight important for understanding gender differences in response to kappa opioid receptor agonists (Russell et al., 2014).

Isomeric Interaction Studies

  • Research involving the interaction between different isomers of the compound has been conducted. For example, the toxic effects of one optical isomer were found to be counteracted by a potentized preparation of its enantiomer, providing insights into the stereochemical aspects of drug action (Kuzeff et al., 2004).

Applications in Understanding Opioid Receptor Systems

  • Studies have focused on understanding the opioid receptor system through the effects of "this compound," revealing its potential in elucidating the roles of different opioid receptors in various physiological processes (Piercey et al., 1982).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114528-81-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114528-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-U-50488 hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-U-50488 hydrochloride
Reactant of Route 3
Reactant of Route 3
(+)-U-50488 hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-U-50488 hydrochloride
Reactant of Route 5
(+)-U-50488 hydrochloride
Reactant of Route 6
Reactant of Route 6
(+)-U-50488 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.